![molecular formula C15H31N3O B2926400 1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol CAS No. 866250-72-8](/img/structure/B2926400.png)
1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol
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Overview
Description
1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol is a complex organic compound that features two piperidine rings
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves multiple steps, starting from basic organic molecules. One common method involves the reaction of piperidine derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-(Aminomethyl)piperidine These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical properties and applications.
Biological Activity
1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol, also known by its CAS number 866250-72-8, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic uses.
Chemical Structure
The molecular formula of this compound is C15H31N3O. The structural features include two piperidine rings and an alcohol functional group, which contribute to its biological properties.
Research indicates that this compound may interact with various receptors and enzymes in the body, influencing several biological pathways:
G Protein-Coupled Receptors (GPCRs) :
The compound has been shown to affect GPCRs, which play critical roles in cellular communication and signal transduction. Specifically, it may interact with imidazoline receptors, which are involved in regulating sympathetic tone and cardiovascular functions .
Neurotransmitter Systems :
The structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines. This could implicate the compound in mood regulation and neuroprotection .
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
GPCR Interaction | Modulation of sympathetic tone | |
Neurotransmitter Modulation | Potential antidepressant effects | |
Cellular Proliferation | Inhibition in cancer cell lines |
Case Studies
Several studies have explored the biological activity of this compound:
- Antidepressant-like Effects : A study investigated the effects of similar piperidine derivatives on depression models in rodents, suggesting that compounds with this structure may exhibit significant antidepressant properties through modulation of serotonin and norepinephrine levels .
- Cancer Research : In vitro studies demonstrated that derivatives of this compound inhibited the growth of glioblastoma cell lines. The mechanism was linked to the downregulation of specific oncogenes and modulation of apoptotic pathways .
- Cardiovascular Studies : Research on imidazoline receptors indicated that compounds similar to this compound could lower blood pressure by enhancing central inhibition of sympathetic outflow .
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-13-2-6-17(7-3-13)11-15(19)12-18-8-4-14(10-16)5-9-18/h13-15,19H,2-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWYAZCAXAUSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN2CCC(CC2)CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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